

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

molecular weight

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Compound of Interest

Compound Name: 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

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An In-Depth Technical Guide to 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene**. It provides an in-depth exploration of its chemical and physical properties, a plausible synthetic pathway, analytical characterization, and its applications as a pivotal building block in organic electronics and medicinal chemistry.

Introduction: A Multifunctional Fluorene Scaffold

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene is a halogenated aromatic compound built upon a fluorene core. The strategic placement of three different halogens—bromine, iodine, and fluorine—at specific positions on the fluorene skeleton imparts a unique combination of reactivity and physicochemical properties. The geminal difluoro group at the C9 position is of particular interest, as it enhances the molecule's stability and electron-accepting character, while the distinct reactivities of the bromo and iodo substituents allow for selective, stepwise functionalization through various cross-coupling reactions.

This molecular architecture makes it a highly valuable intermediate in the synthesis of complex organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as a versatile scaffold for the development of novel pharmaceutical agents.^[1]

Core Molecular Properties

A precise understanding of the fundamental properties of **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene** is critical for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its performance in various applications.

Property	Value	Source(s)
Molecular Weight	406.996 g/mol (also cited as 407.0)	[1][2]
Molecular Formula	C ₁₃ H ₆ BrF ₂ I	[1][2]
CAS Number	1499193-60-0	[2]
Appearance	White to orange to green powder/crystal	[1]
Purity	Typically ≥96% (GC)	[1]
Melting Point	141 - 145 °C	[1]
Storage Conditions	Room temperature	[1][2]
Canonical SMILES	C1(F) (F)C2=C(C=CC(I)=C2)C2=C1 C=C(Br)C=C2	[3]
InChI Key	DKSYLEFLMUQPDJ- UHFFFAOYSA-N	[3]

The structure of **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene** is depicted below, highlighting the specific positions of the halogen substituents.

Caption: Chemical structure of **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene**.

Synthesis and Reaction Mechanisms

While a specific, publicly documented synthesis for **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene** is not readily available, a plausible and logical synthetic route can be devised based on

established methodologies for fluorene functionalization. The following multi-step process illustrates a potential pathway, starting from the commercially available 2,7-dibromofluorene.

Experimental Protocol: A Plausible Synthetic Workflow

This protocol is a conceptual outline based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,7-Dibromofluorene to 2,7-Dibromo-9-fluorenone

- **Rationale:** The oxidation of the methylene bridge at the C9 position is a common first step to facilitate further functionalization. Chromium trioxide (CrO_3) in acetic acid is a standard and effective method for this transformation.^[4]
- **Procedure:**
 - Suspend 2,7-dibromofluorene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
 - Slowly add chromium trioxide (CrO_3) to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
 - Stir the mixture at room temperature for 12-24 hours.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Pour the reaction mixture into water to precipitate the product.
 - Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,7-dibromo-9-fluorenone.

Step 2: gem-Difluorination of 2,7-Dibromo-9-fluorenone

- **Rationale:** The introduction of the gem-difluoro group at the C9 position can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF_4). DAST is often preferred for its milder reaction conditions.

- Procedure:
 - Dissolve 2,7-dibromo-9-fluorenone in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add DAST to the cooled solution.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - Monitor the reaction by TLC.
 - Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain 2,7-dibromo-9,9-difluorofluorene.

Step 3: Selective Iodination

- Rationale: A selective mono-iodination at one of the bromine-bearing positions is challenging. A more controlled approach would be a halogen exchange reaction or a directed ortho-metalation followed by quenching with an iodine source. However, a direct electrophilic iodination could potentially be optimized for mono-substitution.
- Procedure (Illustrative):
 - Dissolve 2,7-dibromo-9,9-difluorofluorene in a suitable solvent system (e.g., acetic acid/sulfuric acid).
 - Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent (e.g., periodic acid).
 - Heat the reaction mixture and monitor for the formation of the tri-halogenated product.

- Isolate and purify the desired **2-bromo-9,9-difluoro-7-iodo-9H-fluorene** from the reaction mixture, likely containing starting material and di-iodinated byproducts, using column chromatography or recrystallization.



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Caption: Plausible synthetic workflow for **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are fundamental for structural elucidation. The ^1H NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns that can be used to confirm the substitution pattern. A ^1H NMR spectrum for this compound is available, which can be used as a reference.[3] ^{19}F NMR would show a singlet for the equivalent fluorine atoms at the C9 position.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.
- Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound, with typical purities reported as $\geq 96\%$.[1]
- Melting Point Analysis: A sharp melting point range (141-145 °C) is indicative of high purity. [1]

Applications in Research and Development

The unique trifunctional nature of **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene** makes it a highly sought-after building block in several advanced fields.

Organic Electronics

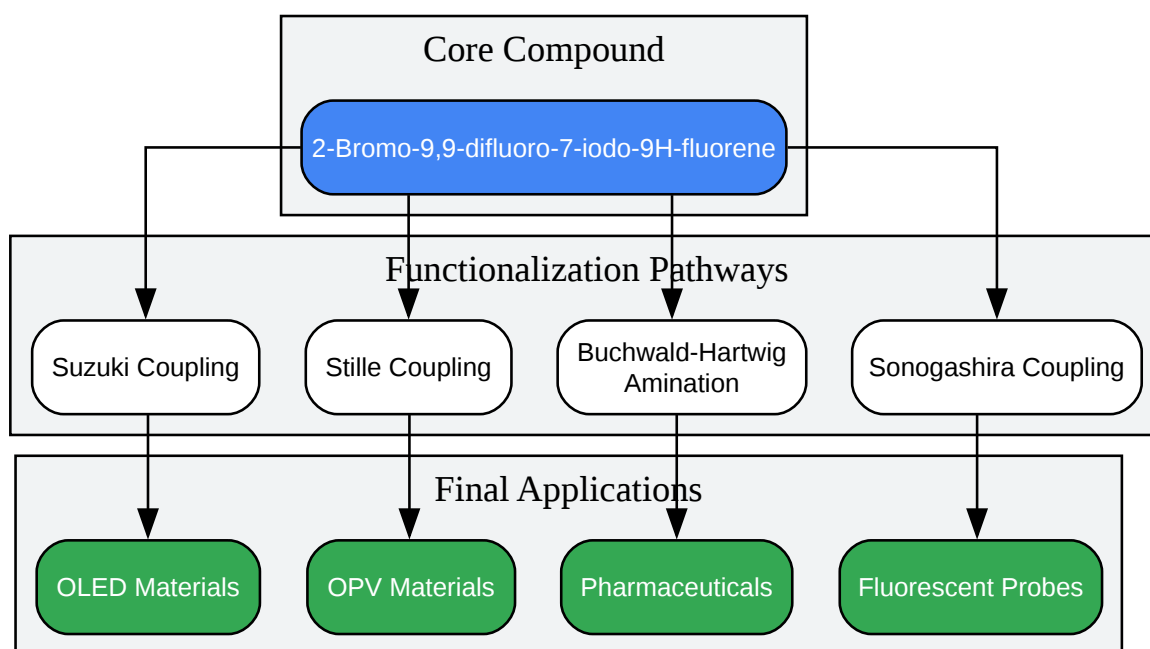
The fluorene core is a well-established component of organic electronic materials due to its high photoluminescence quantum yield and good thermal stability.[5] The introduction of halogens allows for further tuning of its electronic properties.

- **OLEDs and OPVs:** This compound serves as a precursor for synthesizing more complex conjugated polymers and small molecules used in OLEDs and OPVs.[1] The bromo and iodo groups provide two orthogonal reaction sites for Suzuki or Stille cross-coupling reactions, enabling the stepwise construction of elaborate molecular architectures. The electron-withdrawing gem-difluoro group at the C9 position can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport materials.

Medicinal Chemistry and Drug Discovery

Halogen atoms play a crucial role in modern drug design.[6] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[7] The bromo and iodo substituents can participate in halogen bonding, a type of non-covalent interaction that can improve drug-target binding affinity.[8][9]

- **Scaffold for Novel Therapeutics:** The fluorene moiety is present in several biologically active compounds.[5][10] **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene** can be used as a starting point to generate libraries of novel compounds for screening against various biological targets. The different reactivities of the C-Br and C-I bonds allow for the sequential introduction of pharmacologically relevant groups.



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Caption: Functionalization pathways and applications of the core compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2-Bromo-9,9-difluoro-7-iodo-9H-fluorene**.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.^{[1][2]}

Conclusion

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene is a sophisticated and highly versatile chemical intermediate. Its value lies in the unique combination of a stable, electronically active fluorene

core and three distinct halogen substituents that serve as handles for selective, stepwise chemical modifications. This guide has provided a detailed overview of its properties, a logical synthetic approach, and its significant potential in the development of next-generation organic electronic materials and novel therapeutic agents. As research in these fields continues to advance, the demand for such well-defined, multifunctional building blocks is expected to grow.

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